molecular formula C14H18ClF3N2O2 B2631305 tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate CAS No. 2228637-95-2

tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate

Cat. No.: B2631305
CAS No.: 2228637-95-2
M. Wt: 338.76
InChI Key: HFAWZYCGPJLSJW-UHFFFAOYSA-N
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Description

tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate: is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a tert-butyl group, an amino group, and a phenyl ring substituted with chloro and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with an appropriate amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

    Carbamate Formation: The final step involves the reaction of the amine with tert-butyl chloroformate under basic conditions to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of trifluoromethyl and chloro substituents on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate
  • tert-butylN-{2-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl}carbamate
  • tert-butylN-{2-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]ethyl}carbamate

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents. The presence of both chloro and trifluoromethyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClF3N2O2/c1-13(2,3)22-12(21)20-11(7-19)8-4-5-10(15)9(6-8)14(16,17)18/h4-6,11H,7,19H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAWZYCGPJLSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228637-95-2
Record name tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate
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